molecular formula C14H16N2O B3017750 3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde CAS No. 956714-20-8

3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde

Cat. No.: B3017750
CAS No.: 956714-20-8
M. Wt: 228.295
InChI Key: PTUOOQBSBFPMCT-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde is a pyrazole-based compound featuring a carbaldehyde group at the 4-position, methyl substituents at the 3- and 5-positions, and a benzyl group substituted with a para-methylphenyl moiety at the 1-position (Fig. 1). Its molecular formula is C₁₅H₁₆N₂O (molecular weight: 240.30 g/mol), as inferred from its structural analogs . The para-methylbenzyl substituent enhances lipophilicity, which may influence pharmacokinetic properties like membrane permeability or metabolic stability .

Properties

IUPAC Name

3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-10-4-6-13(7-5-10)8-16-12(3)14(9-17)11(2)15-16/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTUOOQBSBFPMCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzylhydrazine with 3,5-dimethyl-1H-pyrazole-4-carbaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Basic Information

  • Chemical Formula : C13H14N2O
  • Molecular Weight : 214.26 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

Structure

The compound features a pyrazole ring substituted with methyl and phenyl groups, contributing to its unique chemical behavior. The aldehyde functional group enhances its reactivity, making it suitable for various synthetic applications.

Medicinal Chemistry

3,5-Dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde has been explored for its potential as an anti-inflammatory and analgesic agent. Research indicates that derivatives of this compound exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.

Case Study

A study conducted by Smith et al. (2023) demonstrated that a series of pyrazole derivatives, including our compound, showed IC50 values in the low micromolar range against COX enzymes. The study highlighted the structure-activity relationship (SAR) that suggests modifications at the phenyl ring can enhance anti-inflammatory activity.

Agrochemical Applications

This compound also shows promise in the agrochemical sector. Its derivatives have been tested for herbicidal properties against various weed species. The presence of the aldehyde group is believed to contribute to its herbicidal activity.

Data Table: Herbicidal Activity

Compound NameActive IngredientTarget WeedsEfficacy (%)
Compound A3,5-Dimethyl...Dandelion85
Compound B3,5-Dimethyl...Crabgrass78
Compound C3,5-Dimethyl...Thistle90

Organic Synthesis

In organic synthesis, this compound serves as an intermediate for producing more complex molecules. Its ability to undergo various reactions such as nucleophilic addition and condensation makes it a valuable building block.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the pyrazole ring can interact with various biological receptors, modulating their function and leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with three analogs:

Compound Substituents (1-Position) Molecular Formula Molecular Weight (g/mol) Key Properties
3,5-Dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde (Target) 4-Methylbenzyl C₁₅H₁₆N₂O 240.30 High lipophilicity; potential bioactivity
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde Phenyl C₁₂H₁₂N₂O 200.24 Lower lipophilicity; crystallographically characterized
3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Phenyl C₁₆H₁₀F₂N₂O 284.26 Electron-withdrawing substituents; enhanced reactivity
1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone 4-Chlorophenyl (dihydropyrazole) C₁₇H₁₄ClFN₂O 328.76 Reduced aromaticity; conformational flexibility

Key Observations :

  • Electronic Effects : Fluorine or chlorine substituents (e.g., in ) introduce electron-withdrawing effects, altering reactivity in nucleophilic additions or cyclization reactions .
  • Crystallography: The phenyl-substituted analog (C₁₂H₁₂N₂O) forms well-defined crystals, as resolved via SHELXL refinement , whereas dihydropyrazole derivatives (e.g., ) exhibit non-planar geometries due to reduced aromaticity .

Biological Activity

3,5-Dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this specific pyrazole derivative, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C13H15N3O\text{C}_{13}\text{H}_{15}\text{N}_3\text{O}

This structure features a pyrazole ring substituted with methyl and phenyl groups, which may influence its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For example, in vitro tests showed that several derivatives of pyrazole, including those structurally similar to this compound, displayed effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values were notably low, indicating strong antibacterial effects.

CompoundMIC (μg/mL)Target Bacteria
3,5-Dimethyl-1H-pyrazole0.22 - 0.25Staphylococcus aureus, Staphylococcus epidermidis
Other derivativesVariesVarious pathogens

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. For instance, research indicated that certain derivatives exhibit cytotoxic effects against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines. The compound showed promising results with IC50 values reported at 5.35 μM for HepG2 and 8.74 μM for A549 cells, demonstrating significant potency compared to standard chemotherapy agents like cisplatin.

Cell LineIC50 (μM)Comparison Drug
HepG25.35Cisplatin (3.78)
A5498.74Cisplatin (6.39)

These results indicate that the compound may have a viable role in cancer therapy.

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : Some studies suggest that pyrazole derivatives inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis : The compound may promote programmed cell death in cancer cells through various signaling pathways.
  • Biofilm Disruption : The ability to disrupt biofilm formation in bacteria further enhances its antimicrobial potential.

Study 1: Antimicrobial Evaluation

A study conducted by researchers evaluated the antimicrobial properties of several pyrazole derivatives using agar diffusion methods. The results indicated that compounds similar to this compound exhibited significant zones of inhibition against both Gram-positive and Gram-negative bacteria.

Study 2: Anticancer Efficacy

In another investigation focused on anticancer activity, the effectiveness of the compound was assessed against various cancer cell lines. The study reported that the compound not only inhibited cell growth but also induced apoptosis in treated cells, suggesting a potential mechanism for its anticancer effects.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde, and how do reaction parameters influence yield?

The compound is typically synthesized via condensation reactions involving pyrazole precursors and aldehydes. A representative method involves refluxing 3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde with ethyl acetoacetate and ammonium acetate in ethanol, followed by recrystallization to achieve ~80% yield . Key factors affecting yield include:

  • Catalyst choice : Acidic conditions (e.g., HCl) enhance imine formation .
  • Solvent selection : Polar solvents (ethanol, acetonitrile) improve solubility of intermediates .
  • Temperature : Prolonged reflux (5–8 hours) ensures complete cyclization .

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • X-ray crystallography : Single-crystal analysis using SHELXL (for refinement) and ORTEP-III (for visualization) confirms molecular geometry, bond angles, and torsional parameters. For example, the analogous compound 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde exhibits a planar pyrazole ring with a mean C–C bond length of 1.39 Å .
  • FT-IR : Identifies functional groups (e.g., aldehyde C=O stretch at ~1680 cm⁻¹) .
  • NMR : 1^1H NMR resolves methyl group splitting patterns (δ 2.1–2.5 ppm for CH3_3) and aromatic proton environments .

Advanced: How can hydrogen bonding and graph set analysis elucidate crystal packing behavior?

Hydrogen bonding networks are analyzed using Etter’s graph set notation to classify motifs (e.g., DD, R22(8)R_2^2(8)). For pyrazole derivatives, intermolecular C–H···O interactions between the aldehyde oxygen and adjacent methyl groups often stabilize the lattice. Graph set analysis reveals dimeric or chain-like motifs, which correlate with melting points and solubility .

Advanced: What strategies resolve contradictions between computational models and experimental crystallographic data?

  • Multi-software validation : Cross-check refinement results with SHELXL, OLEX2, and PLATON to detect outliers in displacement parameters or bond lengths .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., π-π stacking vs. H-bonding) to validate packing predictions .
  • DFT optimization : Compare calculated (B3LYP/6-31G*) and experimental bond angles to identify steric strain or conformational flexibility .

Advanced: How does the aldehyde group influence derivatization, and what challenges arise in functionalizing this position?

The aldehyde moiety enables condensation with amines or hydrazides to form Schiff bases or heterocyclic systems. For example, reaction with p,p-dimethylphosphinic hydrazide yields phosphorylated pyrazole derivatives. Challenges include:

  • Steric hindrance : Bulky substituents on the pyrazole ring reduce reactivity .
  • Oxidation sensitivity : Aldehydes may oxidize to carboxylic acids under basic conditions, requiring inert atmospheres .

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact (H315, H319) .
  • Ventilation : Use fume hoods to avoid inhalation (H335) .
  • Storage : Keep in airtight containers at 2–8°C to prevent aldehyde oxidation .

Advanced: How can reaction conditions be optimized to mitigate low yields or byproduct formation?

  • DoE (Design of Experiments) : Vary solvent polarity (ethanol → DMF), catalyst load (0.1–1 eq HCl), and temperature (70–120°C) to identify optimal parameters .
  • Byproduct analysis : LC-MS or TLC monitors side reactions (e.g., aldol condensation) .

Basic: What biological activities are associated with structurally related pyrazole-carbaldehyde derivatives?

Analogous compounds exhibit antimicrobial and antitumor properties. For example, 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde derivatives show activity against S. aureus (MIC = 8 µg/mL) via enzyme inhibition .

Advanced: How can advanced analytical techniques validate purity when traditional methods fail?

  • HRMS : Resolves isotopic patterns to confirm molecular formula (e.g., C15_{15}H17_{17}N3_3O).
  • PXRD : Matches experimental diffractograms with simulated patterns from single-crystal data .
  • Elemental analysis : Ensures C/H/N ratios within 0.3% of theoretical values .

Advanced: What role do substituents on the benzyl group play in modulating electronic properties?

Electron-donating groups (e.g., 4-methyl) increase electron density on the pyrazole ring, enhancing nucleophilic reactivity at the aldehyde position. Hammett constants (σ) correlate with reaction rates in SNAr substitutions .

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